![molecular formula C10H11Cl B14653253 [1-(Chloromethyl)cyclopropyl]benzene CAS No. 50462-72-1](/img/structure/B14653253.png)
[1-(Chloromethyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Chloromethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclopropyl]benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclopropylmethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed:
Substitution: Products include hydroxymethylcyclopropylbenzene or aminomethylcyclopropylbenzene.
Oxidation: Products include cyclopropylcarboxylic acid or benzyl alcohol derivatives.
Reduction: Products include cyclopropylmethylbenzene.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which [1-(Chloromethyl)cyclopropyl]benzene exerts its effects involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. These reactions allow the compound to interact with different molecular targets, leading to the formation of new products with desired properties. The cyclopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparación Con Compuestos Similares
Cyclopropylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylbenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness:
Structural Features: The combination of a cyclopropyl group and a chloromethyl group on the benzene ring gives [1-(Chloromethyl)cyclopropyl]benzene unique reactivity and selectivity in chemical reactions.
Reactivity: The presence of both groups allows for a wider range of chemical transformations compared to similar compounds.
Propiedades
Número CAS |
50462-72-1 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H11Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
VIHISKKERGHKEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




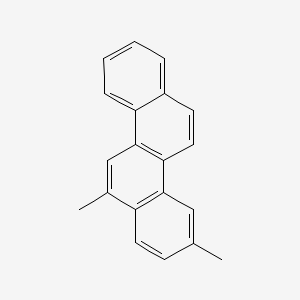
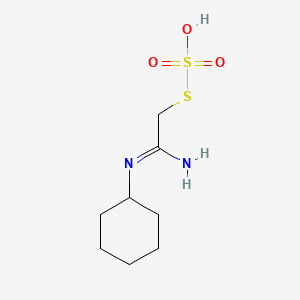
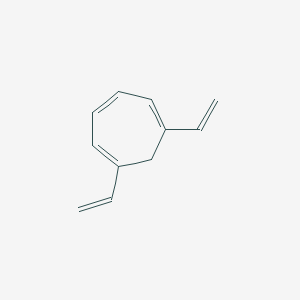
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
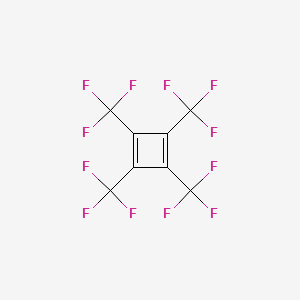

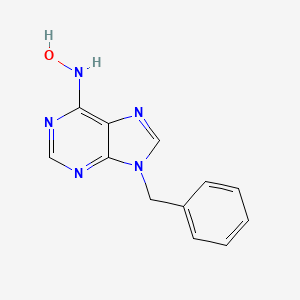
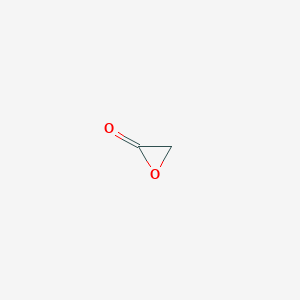

![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)

